2-(2-Nitroanilino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

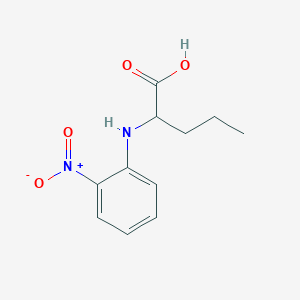

2-(2-Nitroanilino)pentanoic acid is an organic compound with the molecular formula C11H14N2O4 It is a derivative of aniline, featuring a nitro group at the second position of the aniline ring and an amino group attached to a pentanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Nitroanilino)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then further reacted with pentanoic acid derivatives under specific conditions . Another method includes the nitration of acetanilide followed by sulfonation to block the 4-position, enhancing the yield of the desired nitro isomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.

化学反応の分析

Types of Reactions

2-(2-Nitroanilino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields 2-(2-aminoanilino)pentanoic acid.

Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

科学的研究の応用

Antiparasitic Activity

Research has indicated that compounds similar to 2-(2-Nitroanilino)pentanoic acid exhibit significant antiparasitic properties. In particular, studies have explored the synthesis and biological evaluation of derivatives that demonstrate activity against malaria parasites. For instance, modifications to the aniline portion of the compound can enhance its efficacy against Plasmodium falciparum, the causative agent of malaria .

Estrogen Receptor Modulation

Another area of application for this compound is in the screening for estrogen receptor activity. Studies utilizing high-throughput screening methods have identified compounds that can modulate estrogen receptor signaling pathways, which are crucial in various physiological processes and diseases such as breast cancer . The compound's ability to influence these pathways suggests potential therapeutic implications.

Toxicological Screening

The compound has been included in toxicological assessments aimed at evaluating environmental pollutants' effects on biological systems. For example, studies involving ToxCast chemicals have utilized this compound to assess its impact on cellular responses related to estrogenic activity and cytotoxicity . Such assessments are critical for understanding the environmental risks posed by chemical exposure.

Synthesis of Functional Polymers

In materials science, this compound has been investigated for its potential use in synthesizing functional polymers. The incorporation of nitroaniline derivatives into polymer matrices can impart unique properties such as improved thermal stability and enhanced mechanical performance. Research indicates that these polymers may be suitable for applications in coatings and adhesives due to their robust characteristics .

Case Study 1: Antiparasitic Compound Development

A series of derivatives based on this compound were synthesized and evaluated for their antiplasmodial activity. The structure-activity relationship (SAR) studies revealed that specific modifications to the aniline substituent significantly enhanced biological activity against malaria parasites. The most promising derivative exhibited an IC50 value of 0.4134 µM against Plasmodium falciparum, indicating strong antiplasmodial potential .

Case Study 2: Estrogen Receptor Activity Assessment

In a comprehensive screening involving over 700 chemicals, this compound was identified as a candidate affecting estrogen receptor transactivation. The study demonstrated that certain concentrations of the compound could elicit significant responses in estrogen receptor assays, suggesting its utility in further investigations into endocrine-disrupting chemicals .

作用機序

The mechanism by which 2-(2-Nitroanilino)pentanoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways. These interactions can modulate enzyme activities, gene expression, and other cellular processes .

類似化合物との比較

Similar Compounds

2-Nitroaniline: A simpler analog with similar chemical properties but lacking the pentanoic acid chain.

3-Nitroaniline and 4-Nitroaniline: Isomers with the nitro group at different positions on the aniline ring.

2-Amino-5-nitropentanoic acid: A related compound with an amino group instead of a nitro group.

生物活性

2-(2-Nitroanilino)pentanoic acid, also known by its chemical structure as 2-[(2-nitrophenyl)amino]pentanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of pentanoic acid derivatives with 2-nitroaniline. The process often requires careful control of reaction conditions to ensure high yields and purity of the final product. Various methods have been reported in literature, including solvent-free conditions and microwave-assisted synthesis, which enhance efficiency and reduce reaction times.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 30 |

| Candida albicans | 18 | 40 |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have revealed that this compound possesses significant cytotoxic effects. The compound demonstrated an IC50 value in the range of 25-50 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, it may interfere with DNA replication processes in rapidly dividing cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated a significant reduction in bacterial viability when exposed to the compound compared to controls .

- Cytotoxicity Assessment : Research conducted at a leading cancer research institute assessed the cytotoxic effects of several nitroaniline derivatives on human cancer cell lines. The findings highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : A detailed mechanistic study using flow cytometry and Western blot analysis elucidated the pathways through which this compound induces apoptosis. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

特性

IUPAC Name |

2-(2-nitroanilino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-5-9(11(14)15)12-8-6-3-4-7-10(8)13(16)17/h3-4,6-7,9,12H,2,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQPKOIIDMCMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。